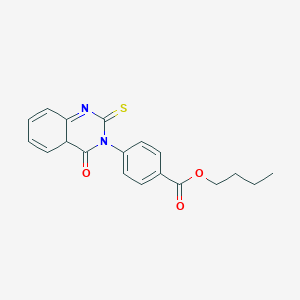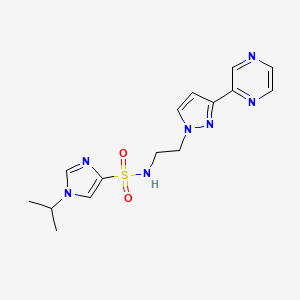
1-isopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N7O2S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
- One-Pot Synthesis Methods : The development of one-pot synthesis methods for creating heterocyclic compounds, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles from 2-aminopyridines or 2-aminothiazole, showcases the interest in efficient synthesis techniques for complex molecules. These methods are crucial for producing compounds with potential biological activities, emphasizing the importance of synthetic chemistry in drug discovery and development (Rozentsveig et al., 2013).
Antibacterial Applications
- Novel Heterocyclic Compounds with Antibacterial Properties : Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety to serve as antibacterial agents highlights the ongoing efforts to combat microbial resistance. These efforts underscore the critical role of chemical synthesis in addressing global health challenges by developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors : The synthesis and evaluation of sulfonamide compounds, particularly those targeting carbonic anhydrase isoenzymes, demonstrate the therapeutic potential of these molecules. Research in this area focuses on the design of molecules that can inhibit specific isoenzymes, which is crucial for developing treatments for conditions like glaucoma, edema, and certain cancers. The exploration of metal complexes of pyrazole-based sulfonamides and their inhibitory effects on carbonic anhydrase isoenzymes I and II is an example of this research direction (Büyükkıdan et al., 2017).
Anticancer Activity
- Pyrazole Derivatives and Anticancer Evaluation : The synthesis and characterization of pyrazole derivatives, and their evaluation for anticancer activity, illustrate the potential of sulfonamide-based compounds in oncology. These studies are foundational for developing new anticancer agents, highlighting the intersection of chemistry and biology in finding treatments for cancer (El-Gaby et al., 2017).
properties
IUPAC Name |
1-propan-2-yl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S/c1-12(2)21-10-15(18-11-21)25(23,24)19-6-8-22-7-3-13(20-22)14-9-16-4-5-17-14/h3-5,7,9-12,19H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKGQCKYZRUARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

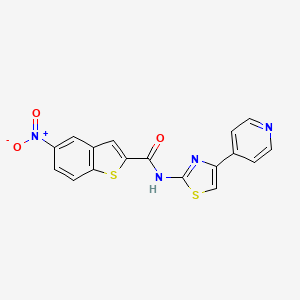
![(E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide](/img/structure/B2867225.png)

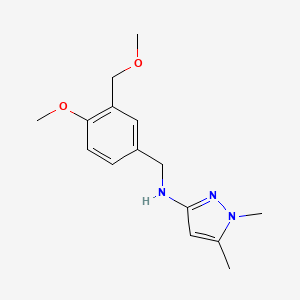
![6-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B2867229.png)
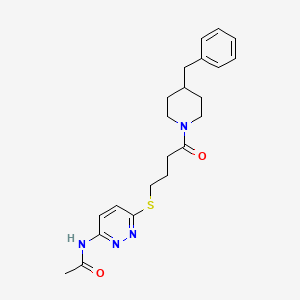
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2867231.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)
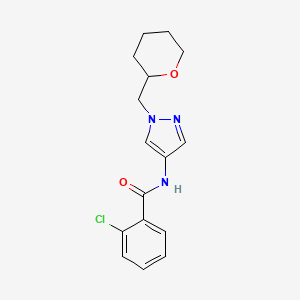
![Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate](/img/structure/B2867237.png)
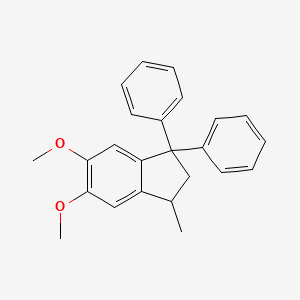
![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine](/img/structure/B2867242.png)
